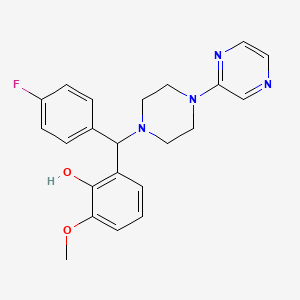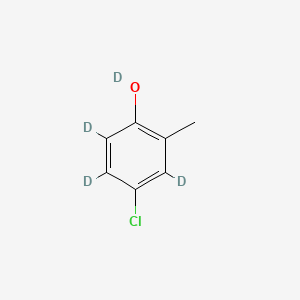
Gly-Cyclopropane-Exatecan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gly-Cyclopropane-Exatecan is a compound that functions as a DNA topoisomerase I inhibitor. It contains Exatecan and is crucial in synthesizing antibody-drug conjugates (ADCs), specifically the anti-B7-H4 ADC hu2F7-Exatecan. This compound has demonstrated significant antitumor activity both in vivo and in vitro .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gly-Cyclopropane-Exatecan involves multiple steps, including the incorporation of Exatecan into the molecular structure. The specific synthetic routes and reaction conditions are proprietary and detailed information is often not publicly available. the general process involves the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency of the final product, which is essential for its use in research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
Gly-Cyclopropane-Exatecan undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Gly-Cyclopropane-Exatecan has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its role in DNA topoisomerase I inhibition and its effects on cellular processes.
Medicine: Explored for its potential as an anticancer agent, particularly in the development of ADCs for targeted cancer therapy.
Industry: Utilized in the production of research chemicals and potential therapeutic agents
Mechanism of Action
Gly-Cyclopropane-Exatecan exerts its effects by inhibiting DNA topoisomerase I, an enzyme crucial for DNA replication and transcription. By binding to the enzyme, it prevents the relaxation of supercoiled DNA, leading to DNA damage and cell death. This mechanism is particularly effective in rapidly dividing cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Exatecan: A DNA topoisomerase I inhibitor with similar anticancer properties.
Camptothecin: Another topoisomerase I inhibitor used in cancer research.
SN-38: An active metabolite of irinotecan, also a topoisomerase I inhibitor
Uniqueness
Gly-Cyclopropane-Exatecan is unique due to its incorporation of a cyclopropane ring, which enhances its stability and binding affinity to DNA topoisomerase I. This structural feature distinguishes it from other similar compounds and contributes to its potent antitumor activity .
Properties
Molecular Formula |
C32H34FN5O7 |
|---|---|
Molecular Weight |
619.6 g/mol |
IUPAC Name |
2-[[(2-aminoacetyl)amino]methoxy]-2-cyclopropyl-N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]acetamide |
InChI |
InChI=1S/C32H34FN5O7/c1-3-32(43)19-8-23-27-17(11-38(23)30(41)18(19)12-44-31(32)42)26-21(7-6-16-14(2)20(33)9-22(36-27)25(16)26)37-29(40)28(15-4-5-15)45-13-35-24(39)10-34/h8-9,15,21,28,43H,3-7,10-13,34H2,1-2H3,(H,35,39)(H,37,40)/t21-,28?,32-/m0/s1 |
InChI Key |
CEFSJFYTDCGHFB-XXCFHSPASA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C(C7CC7)OCNC(=O)CN)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C(C7CC7)OCNC(=O)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


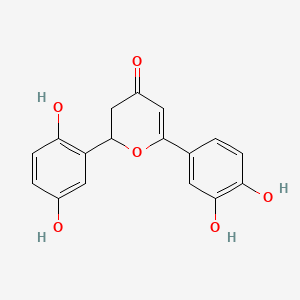
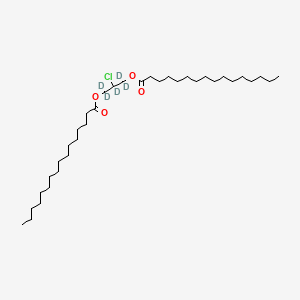
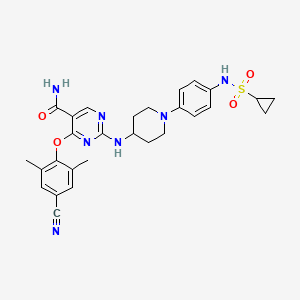
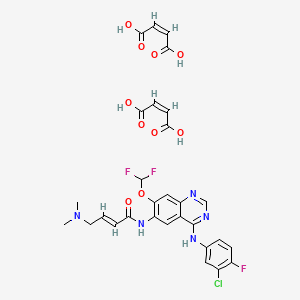
![Methyl 3-amino-6-methoxythieno[2,3-b]quinoline-2-carboxylate](/img/structure/B12395071.png)
![1-[(2R,4R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12395072.png)
![[(2R,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12395073.png)
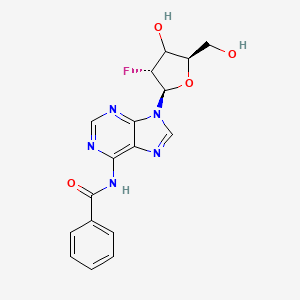
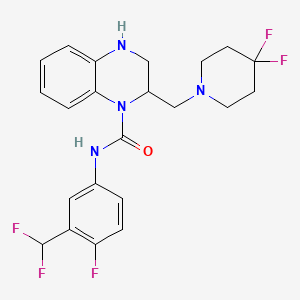
![1-((3S,3aS)-3-(3-Fluoro-4-(trifluoromethoxy)phenyl)-8-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl)-2-hydroxyethanone](/img/structure/B12395100.png)
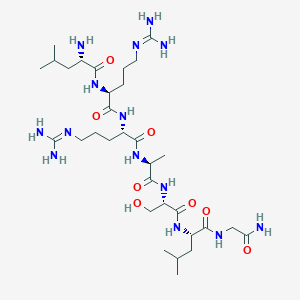
![ethyl 5-amino-1-[4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]triazole-4-carboxylate](/img/structure/B12395104.png)
